molecular formula C16H14N6O2S2 B2800939 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034562-42-8

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2800939
CAS No.: 2034562-42-8
M. Wt: 386.45
InChI Key: JDFOFZXMFLPOKZ-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common reagents used in these reactions include sulfuric acid, acetyl chloride, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea

Uniqueness

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-22-10-12(8-18-22)15-11(4-3-7-17-15)9-19-26(23,24)14-6-2-5-13-16(14)21-25-20-13/h2-8,10,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOFZXMFLPOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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